HEMATOXYLIN

Übersicht

Beschreibung

Pikromycin, first isolated by Brokmann and Hekel in 1951, belongs to the class of macrolide antibiotics . It is synthesized by Streptomyces venezuelae, a Gram-positive bacterium. The structure of pikromycin includes a 14-membered ring macrolide backbone, along with a desosamine sugar and a hydroxyl group .

Wirkmechanismus

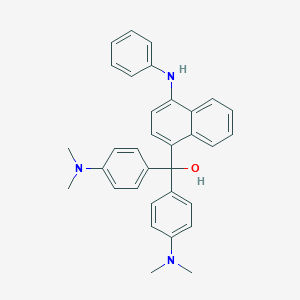

Hematoxylin, also known as Haematoxylin or Hydroxybrazilin, is a naturally derived dye extracted from the heartwood of the logwood tree (Haematoxylum campechianum) with a chemical formula of C16H14O6 . It has been widely used in histology as a stain, as well as in the textile and leather industry .

Target of Action

The primary target of this compound is the chromatin of cell nuclei . This compound has the capacity to stain the chromatin, revealing key diagnostic markers such as changes in chromatin patterns and alterations of nuclear size and shape . This makes it an invaluable tool in the evaluation of pathological changes .

Mode of Action

This compound, in its natural state, is relatively colorless and has little value as a biological stain . To produce a functional dye, this compound is oxidized to hematein and subsequently bound to one of several metal ions, including aluminum (Al+3), iron (Fe+3), and chromium (Cr+3) . This metallic ion, referred to as a mordant, is involved in the binding of the dye to tissue .

The binding of hematein-Al+3 complexes to DNA is likely due to the electrostatic attraction of the cationic hematein-Al+3 complexes for the phosphate groups, which carry a negative charge at staining conditions .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidation of this compound to hematein, which is then bound to a metal ion to form a functional dye . This process can be accomplished by the action of several agents . Older formulations relied on atmospheric oxygen for oxidation, while most current formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts this compound to hematein .

Pharmacokinetics

It is known that this compound has a broad distribution into tissues, as evidenced by its widespread use in histological staining .

Result of Action

The result of this compound’s action is the staining of cell nuclei a purplish-blue, allowing pathologists to easily differentiate between the nuclear and cytoplasmic parts of a cell . The overall patterns of coloration from the stain show the general layout and distribution of cells and provide a general overview of a tissue sample’s structure .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the staining intensity can vary based on the pathologist’s learning experience and personal preference .

Biochemische Analyse

Biochemical Properties

The value of Hematoxylin lies in the capacity of aluminum this compound solutions to stain the chromatin of cell nuclei . This compound is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .

Cellular Effects

This compound-based protocols are among the oldest in the laboratory as some of the formulations of this compound-based solutions date back over one hundred years . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with this compound stains remain key diagnostic markers in the evaluation of pathological changes .

Molecular Mechanism

The attraction or binding of hematein-Al +3 to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups as these groups carry a negative charge at staining conditions . This theory is based upon the belief that the electrostatic forces mediate the initial attraction of the hematein-Al +3 complexes for DNA but, the electrostatic bonds are replaced with more stable covalent or coordinate covalent bonds .

Temporal Effects in Laboratory Settings

This compound is converted to hematein by the action of a number of agents . Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, this compound and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation . The process of bubbling air through this compound solutions also has been used to speed up the oxidation process .

Dosage Effects in Animal Models

Currently, most formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts this compound to hematein . Concentrations of sodium iodate typically are based upon the amount of this compound and usually range from 0.10 to 0.20 grams of sodium iodate per gram of this compound .

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to hematein which is then bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its conversion to hematein and subsequent binding to metal ions .

Subcellular Localization

The subcellular localization of this compound is primarily in the cell nuclei where it binds to chromatin . This binding is facilitated by the conversion of this compound to hematein and its subsequent binding to metal ions .

Vorbereitungsmethoden

Synthesewege: Pikromycin wird über ein Typ-I-Polyketidsynthase (PKS)-System in S. venezuelae synthetisiert. Das PKS-System umfasst vier Polypeptide: PikAI, PikAII, PikAIII und PikAIV. Diese Polypeptide arbeiten zusammen, um die komplexe Makrolidstruktur zusammenzubauen. Jüngste Elektronen-Kryo-Mikroskopie-Studien haben eine unerwartete Architektur des PKS-Moduls aufgezeigt .

Industrielle Produktion: Während Pikromycin selbst kein klinisch nützliches Antibiotikum ist, dient es als wertvolles Ausgangsmaterial für die Synthese verwandter Verbindungen. Bemerkenswerterweise kann es verwendet werden, um Antibiotika-Ketolide wie Erythromycin und neue Epothilone zu erzeugen .

Analyse Chemischer Reaktionen

Pikromycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, tragen zu seinen diversen Derivaten bei. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören modifizierte Pikromycin-Analoga mit veränderten Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemie: Forscher untersuchen Pikromycin, um seine Biosynthese zu verstehen und sein Potenzial als Gerüst für die Entwicklung neuer Antibiotika zu erforschen.

Biologie: Die Wechselwirkungen von Pikromycin mit zellulären Komponenten liefern Einblicke in seinen Wirkmechanismus und potenzielle therapeutische Anwendungen.

Medizin: Obwohl nicht direkt in der klinischen Praxis eingesetzt, inspirieren Pikromycin-Derivate die Entwicklung von Medikamenten, insbesondere im Bereich der antibakteriellen Wirkstoffe.

Industrie: Die Rolle von Pikromycin als Vorläufer für Ketolide unterstreicht seine industrielle Bedeutung in der pharmazeutischen Synthese .

5. Wirkmechanismus

Der genaue Mechanismus, durch den Pikromycin seine Wirkung entfaltet, ist Gegenstand aktueller Forschung. Es ist wahrscheinlich, dass er die Bindung an bestimmte molekulare Zielstrukturen beinhaltet und essentielle Zellprozesse stört.

Vergleich Mit ähnlichen Verbindungen

Pikromycin weist Ähnlichkeiten mit anderen Makrolid-Antibiotika auf, aber seine einzigartige Struktur unterscheidet es von ihnen. Zu den ähnlichen Verbindungen gehören Erythromycin, Clarithromycin und Azithromycin .

Eigenschaften

IUPAC Name |

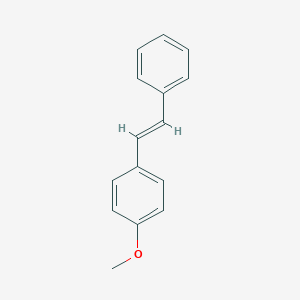

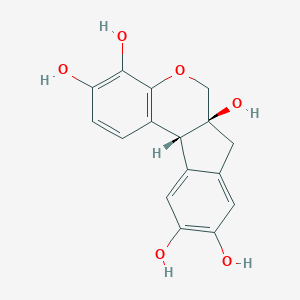

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUVPPKBWHMQCE-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020678 | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in cold; soluble in hot (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. | |

| Record name | HEMATOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

517-28-2, 8005-33-2 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hematoxylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hematoxylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Natural Black 1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoxylin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Logwood (Haematoxylon campechianum) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOXYLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKM8PY2Z55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEMATOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 248 °F (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B73158.png)